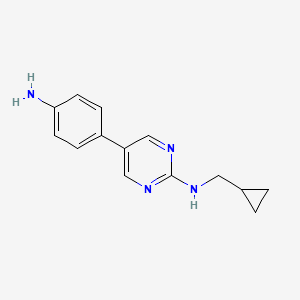![molecular formula C15H14FN5O2 B6443761 8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549041-09-8](/img/structure/B6443761.png)
8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is not explicitly provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving “8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Fungicide in Agriculture
This compound is a member of the class of quinazolines and is used as a fungicide to control Ascomycetes, Deuteromycetes, and Basidiomycetes species on cereals, beets, and fruit . It’s an important tool in agriculture, horticulture, and forestry for its fungicidal properties .
Antifungal Agent
It also serves as an antifungal agent, destroying fungi by suppressing their ability to grow or reproduce . This makes it useful in various fields where fungal growth can be a problem, such as food storage and building maintenance .
Ergosterol Biosynthesis Inhibitor
The compound acts as an ergosterol biosynthesis inhibitor . Ergosterol is a vital component of fungal cell membranes, and its inhibition can lead to the death of the fungus. This property further enhances its effectiveness as an antifungal agent .
Vaccine Adjuvant
Research has shown that this compound can be used as an adjuvant to enhance the serological and mucosal immunity of an inactivated influenza A virus vaccine . This could potentially make vaccines more effective and could be applied to other vaccines in the future .
Immune System Activator
The compound has been found to activate the innate immune system by sensing endosomal single-stranded RNA of RNA viruses . This could potentially be used to boost the immune response in individuals with weakened immune systems .
Treatment of Cancer
Quinazolines, the class of compounds to which this molecule belongs, are a common structural feature in a range of drugs for the treatment of cancer . While more research is needed, this suggests potential applications in cancer treatment .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c16-9-1-2-10-11(7-9)17-8-18-12(10)21-5-3-15(4-6-21)13(22)19-14(23)20-15/h1-2,7-8H,3-6H2,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMUPPPLGMEKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC=NC4=C3C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443690.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B6443704.png)
![8-(5-methoxy-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443705.png)
![2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6443717.png)
![8-(6-fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443727.png)
![8-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443735.png)
![8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443742.png)
![8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443745.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6443753.png)
![8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443768.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B6443781.png)

![4-({3-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]pyrrolidin-1-yl}methyl)benzonitrile](/img/structure/B6443795.png)
![2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443798.png)